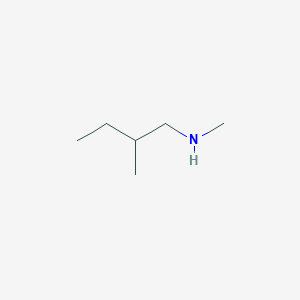

Methyl(2-methylbutyl)amine

Description

Contextualization within the Landscape of Chiral Amines

Chiral amines are a cornerstone of modern asymmetric synthesis, serving a multitude of roles. sigmaaldrich.comsigmaaldrich.com They are widely employed as resolving agents for racemic mixtures of acids, as chiral bases in enantioselective reactions, and as essential structural motifs in a vast number of pharmaceutical and agrochemical products. sigmaaldrich.comresearchgate.net Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring their significance. acs.org The biological activity of such molecules is often enantiomer-dependent, meaning different stereoisomers can have vastly different physiological effects. bohrium.com

N-Methyl-2-methylbutan-1-amine, as a chiral secondary amine, fits directly into this landscape. Its potential lies in its utility as a chiral building block. The synthesis of optically pure high-value chemicals often relies on starting materials like this amine. researchgate.net The development of greener and more efficient methods for producing chiral amines, such as biocatalysis using transaminases and asymmetric reductive amination, is an active area of research driven by the industrial demand for enantiomerically pure compounds. researchgate.netbohrium.com

Structural Features and Stereochemical Considerations of the 2-Methylbutyl Moiety

The defining structural characteristic of N-Methyl-2-methylbutan-1-amine is its 2-methylbutyl group. This moiety consists of a four-carbon butane (B89635) chain with a methyl group attached to the second carbon atom. askfilo.com The attachment of the methyl group at the C-2 position introduces a chiral center, also known as a stereocenter.

This single stereocenter means that N-Methyl-2-methylbutan-1-amine can exist as a pair of enantiomers:

(R)-N-Methyl-2-methylbutan-1-amine

(S)-N-Methyl-2-methylbutan-1-amine

These two molecules are non-superimposable mirror images of each other. This stereochemical feature is of paramount importance. In biological systems or in asymmetric catalysis, the three-dimensional arrangement of atoms dictates molecular interactions. Therefore, the (R) and (S) enantiomers can exhibit different binding affinities to receptors or different efficiencies as catalysts or intermediates in stereoselective reactions. bohrium.comontosight.ai The synthesis of a single, desired enantiomer is a common goal in modern organic chemistry to ensure the specific properties of the final product.

Evolution of Research Themes for Branched Secondary Amines

The synthesis of α-branched secondary amines has been a persistent challenge in organic chemistry, driven by their importance in modulating the properties of biologically active molecules. rsc.org

Historically, the synthesis of secondary amines relied on classical methods such as the N-alkylation of primary amines with alkyl halides (Hoffmann's alkylation) or the reductive amination of carbonyl compounds. researchgate.net While conceptually simple, these methods often face significant limitations, including poor chemoselectivity that leads to mixtures of primary, secondary, and tertiary amines (over-alkylation), and the generation of considerable waste. researchgate.net

In recent decades, research has evolved to overcome these challenges, focusing on the development of more robust, selective, and efficient synthetic methodologies. researchgate.net Key modern research themes include:

Transition-Metal Catalysis : Methods such as Buchwald-Hartwig amination have become powerful tools for forming C-N bonds, providing access to a wide range of secondary amines. researchgate.net

Borrowing Hydrogen Catalysis : This atom-economical approach uses alcohols as alkylating agents, releasing water as the only byproduct, and has seen significant advances for N-alkylation. researchgate.net

Multicomponent Reactions : Advanced strategies that combine multiple starting materials in a single step, such as the visible-light-mediated carbonyl alkylative amination, allow for the rapid assembly of complex α-branched secondary amines from simple precursors like primary amines, aldehydes, and alkyl iodides. rsc.org

Biocatalysis : The use of enzymes, particularly amine transaminases (ATAs), has emerged as a sustainable alternative for producing enantiomerically pure chiral amines under mild conditions. bohrium.com

This evolution reflects a continuous drive towards greater synthetic efficiency and complexity, enabling chemists in both academic and industrial settings to construct these vital molecular scaffolds with greater precision. rsc.org

Physicochemical Properties

Note: Experimental data for N-Methyl-2-methylbutan-1-amine is limited. The data presented below is for the closely related isomer, N-methylbutan-2-amine (CAS 7713-69-1).

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | nih.govcymitquimica.comcymitquimica.com |

| Molecular Weight | 87.16 g/mol | nih.gov |

| Physical State | Liquid | cymitquimica.comcymitquimica.com |

| Boiling Point | 78.5 °C (estimated) | thegoodscentscompany.com |

| Density | 0.724 - 0.736 g/cm³ at 25 °C | thegoodscentscompany.combiosynth.com |

| Refractive Index | 1.4029 at 20 °C | thegoodscentscompany.com |

| Flash Point | 35 °C (95 °F) | thegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-6(2)5-7-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUSHJKMXVMILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Methyl 2 Methylbutan 1 Amine and Analogous Chiral Amines

Established Chemical Pathways for Amine Formation

Several well-established chemical pathways are routinely employed for the synthesis of amines like N-methyl-2-methylbutan-1-amine. These methods offer reliable routes to the target molecule, although they may vary in terms of efficiency, stereocontrol, and environmental impact.

Reductive Amination Mechanisms and Catalytic Systems

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org In the context of N-methyl-2-methylbutan-1-amine, this would typically involve the reaction of 2-methylbutanal with methylamine (B109427). The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine that is subsequently reduced to the final amine. wikipedia.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is also a widely used method. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, titanium(IV) isopropoxide has been used to mediate the reductive amination of carbonyl compounds with a solution of methylamine in methanol (B129727), followed by reduction with sodium borohydride. mdma.chresearchgate.net

| Catalyst/Reducing Agent | Typical Substrates | General Reaction Conditions | Key Advantages |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Methanol or Ethanol (B145695), Room Temperature | Mild, selective for carbonyls over other functional groups. |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Dichloromethane or Dichloroethane, Room Temperature | Effective under mild acidic conditions, good for acid-sensitive substrates. |

| H2/Palladium on Carbon (Pd/C) | Aldehydes, Ketones, Imines | Hydrogen pressure, various solvents | High efficiency, applicable to a wide range of substrates. wikipedia.org |

| H2/Raney Nickel (Ni) | Aldehydes, Ketones, Nitriles | Hydrogen pressure, often elevated temperature | Cost-effective, useful for various nitrogen-containing compounds. |

| Titanium(IV) Isopropoxide/NaBH4 | Aldehydes, Ketones | Methanol, Room Temperature | Avoids gaseous methylamine, proceeds under neutral conditions. mdma.ch |

Alkylation Reactions of Primary Amines with Methylating Agents

Another common strategy for the synthesis of N-methyl-2-methylbutan-1-amine is the direct alkylation of the corresponding primary amine, 2-methylbutan-1-amine, with a methylating agent. smolecule.com This approach involves the nucleophilic attack of the primary amine on the methylating agent, leading to the formation of the secondary amine.

Common methylating agents include methyl iodide, dimethyl sulfate, and methyl triflate. rsc.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt through over-alkylation. rsc.orgyale.edu To achieve selective mono-N-methylation, reaction conditions must be carefully controlled, often involving the use of a specific stoichiometry of the methylating agent and a suitable base. rsc.orgrsc.org

| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Methyl Iodide (CH3I) | Presence of a base (e.g., K2CO3, Et3N), various solvents. rsc.org | Highly reactive. | Prone to over-alkylation, toxic. youtube.com |

| Dimethyl Sulfate ((CH3)2SO4) | Aqueous or organic solvents, often with a base. nih.gov | Cost-effective, powerful methylating agent. | Highly toxic and carcinogenic. |

| Methyl Triflate (CH3OTf) | Aprotic solvents, often at low temperatures. nih.gov | Extremely reactive, can methylate less reactive amines. nih.gov | Expensive, moisture-sensitive. |

| Methanol (CH3OH) | Heterogeneous catalysts (e.g., Ni/ZnAlOx), elevated temperatures. rsc.orgacs.org | Green and sustainable methylating agent. | Requires harsher conditions, catalyst may be needed. |

| Paraformaldehyde | CuH-catalyzed reactions. nih.gov | Serves as a C1 source. | Requires a catalyst system. |

Multi-Step Conversions from Related Chiral Precursors

N-methyl-2-methylbutan-1-amine can also be synthesized through multi-step sequences starting from readily available chiral precursors. A common strategy involves the use of chiral amino acids, which provide a source of defined stereochemistry. mdpi.com For example, a chiral amino acid can be reduced to the corresponding amino alcohol, which can then be further functionalized.

Another approach is to start with a chiral alcohol, such as (S)-2-methyl-1-butanol. This alcohol can be converted to a suitable leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with methylamine. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, (S)-2-methylbutanal, which can then undergo reductive amination as described previously. These multi-step approaches offer the advantage of preserving the stereochemical integrity of the starting material, allowing for the synthesis of enantiomerically pure N-methyl-2-methylbutan-1-amine.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of N-methyl-2-methylbutan-1-amine is of paramount importance, particularly for pharmaceutical applications where different enantiomers can exhibit distinct biological activities. researchgate.net This has led to the development of numerous stereoselective and enantioselective synthetic methods.

Asymmetric Catalysis in N-Methylated Branched Amine Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. rsc.org This often involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction of an imine or the reductive amination of a ketone. acs.orgnih.gov

In the context of N-methylated branched amines, transition metal catalysts, particularly those based on iridium, ruthenium, and rhodium, complexed with chiral ligands have shown great promise. acs.orgnih.gov These catalysts can facilitate the asymmetric hydrogenation of imines with high enantioselectivity. rsc.org For example, an achiral imine can be reduced to a chiral amine with high enantiomeric excess through the use of a chiral catalyst. The design of the chiral ligand is crucial for achieving high levels of stereocontrol.

Biocatalytic Approaches for Chiral Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comdiva-portal.org Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity. rsc.orgnih.gov

Several classes of enzymes are particularly useful for the synthesis of chiral amines, including transaminases, amine dehydrogenases, and imine reductases. rsc.orgnih.govnih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govresearchgate.net By using a prochiral ketone as the substrate, a chiral amine can be produced with high enantioselectivity. mdpi.com The equilibrium of the reaction can be a challenge, but various strategies have been developed to drive the reaction towards the desired product. diva-portal.orgnih.gov

Amine dehydrogenases (ADHs) catalyze the reductive amination of a ketone or aldehyde to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. rsc.orgnih.gov

Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.govacs.org They have shown broad substrate scope and high stereoselectivity, making them valuable tools for the synthesis of a wide range of chiral amines. acs.orgmanchester.ac.uk Protein engineering has been used to improve the activity, stability, and substrate scope of these enzymes. nih.gov

These biocatalytic methods are increasingly being adopted in industrial processes for the synthesis of chiral amines due to their high efficiency, selectivity, and sustainability. mdpi.comrsc.orgnih.gov

| Enzyme Class | Reaction Catalyzed | Key Features | Example Application |

|---|---|---|---|

| Transaminases (TAs) | Amino group transfer from a donor to a carbonyl acceptor. nih.gov | High stereoselectivity, does not require costly cofactors. nih.gov | Asymmetric synthesis of primary amines from prochiral ketones. mdpi.com |

| Amine Dehydrogenases (ADHs) | Reductive amination of ketones/aldehydes using ammonia. nih.gov | Direct conversion of carbonyls to primary amines. rsc.org | Synthesis of chiral amines with high enantiomeric excess. |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. nih.govacs.org | Broad substrate scope, high activity and stereoselectivity. acs.orgmanchester.ac.uk | Synthesis of primary, secondary, and tertiary chiral amines. nih.gov |

Chiral Auxiliary-Mediated Synthetic Strategies

The synthesis of specific enantiomers of chiral amines, such as N-methyl-2-methylbutan-1-amine, often employs chiral auxiliaries to control stereochemistry during the formation of new stereocenters. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

One widely used class of chiral auxiliaries is based on pseudoephedrine and its derivatives, such as pseudoephenamine. nih.gov In a typical application, a carboxylic acid is converted to a pseudoephedrine amide. The stereocenter on the pseudoephedrine molecule effectively shields one face of the enolate formed from the amide, directing alkylation to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary yields an enantiomerically enriched carboxylic acid, which can then be converted to the target amine. nih.gov

Another prominent strategy involves the use of sulfinamides, particularly tert-butanesulfinamide. wikipedia.org A prochiral ketone or aldehyde can be condensed with enantiopure tert-butanesulfinamide to form a tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a Grignard reagent or an organolithium reagent) to the imine's C=N bond. The stereochemical outcome is often rationalized by a six-membered ring transition state where the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. wikipedia.org After the addition, the auxiliary can be cleaved under mild acidic conditions to afford the chiral primary amine. To obtain a secondary amine like N-methyl-2-methylbutan-1-amine, a subsequent N-alkylation step would be necessary.

Oxazolidinones, often referred to as Evans auxiliaries, represent another powerful tool. bath.ac.uk While primarily used for the asymmetric synthesis of chiral carboxylic acid derivatives, the resulting products can be converted into chiral amines. An N-acylated oxazolidinone can be stereoselectively alkylated. The resulting product is then cleaved to release the chiral carboxylic acid derivative, which can be transformed into a chiral amine through reactions like the Curtius or Hofmann rearrangement.

Diastereoselective and Enantioselective Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. These methods are crucial when direct asymmetric synthesis is not feasible or efficient.

Diastereoselective Resolution often involves the formation of diastereomeric salts. A racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. researchgate.netresearchgate.net These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once a diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.

Enantioselective Resolution , particularly kinetic resolution, is a widely used method. In kinetic resolution, one enantiomer of a racemate reacts faster with a chiral reagent or catalyst than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov A significant advancement in this area is dynamic kinetic resolution (DKR), which combines the kinetic resolution process with in-situ racemization of the slower-reacting enantiomer. researchgate.netwhiterose.ac.uk This allows for a theoretical yield of 100% for a single enantiomer of the product. researchgate.net

Enzymatic kinetic resolution is a prominent example of this approach. Lipases, for instance, are frequently used to selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor. mdpi.comgoogle.com This produces an amide from one enantiomer while leaving the other enantiomer unreacted. google.com The resulting amide and the unreacted amine can then be separated. Monoamine oxidases (MAOs) are another class of enzymes used for resolution; they selectively oxidize one amine enantiomer to an imine, which can then be separated or reduced back to the amine. researchgate.netresearchgate.net

Below is a table summarizing various resolution techniques for chiral amines.

| Resolution Technique | Principle | Typical Reagents/Catalysts | Key Features |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with differing solubilities. researchgate.net | Chiral acids (e.g., Tartaric acid, Mandelic acid). researchgate.net | Well-established, scalable method; relies on solubility differences. |

| Enzymatic Kinetic Resolution | One enantiomer is selectively transformed by an enzyme. mdpi.commdpi.com | Lipases (e.g., Novozym 435), Monoamine Oxidases (MAOs). mdpi.comresearchgate.net | High enantioselectivity (E > 200 possible), mild reaction conditions. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the starting material. whiterose.ac.ukacs.org | Enzyme (e.g., Lipase) + Metal catalyst (e.g., Ru, Ir). whiterose.ac.uk | Theoretical yield up to 100% of one enantiomer. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com | Cellulose- or amylose-based CSPs. | Analytical and preparative scale; effective for monitoring reactions. mdpi.com |

Emerging and Sustainable Synthetic Approaches

Green Chemistry Principles in Amine Synthesis Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to design processes that are environmentally benign and sustainable. rsc.orgbenthamdirect.com In the context of chiral amine synthesis, this involves a shift away from classical methods that often use stoichiometric reagents and generate significant waste. rsc.org

A key principle is atom economy , which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric hydrogenation of imines or enamines to produce chiral amines is an excellent example of an atom-economical process, as it ideally only produces the desired amine with hydrogen gas as the other reactant. nih.gov Similarly, reductive amination, which combines an aldehyde or ketone with ammonia or an amine and a reducing agent, is a highly convergent and often atom-economical route. acs.orggctlc.org

The use of renewable feedstocks is another central tenet of green chemistry. rsc.org Research is exploring the synthesis of bio-based amines from precursors derived from biomass, such as alcohols and amino acids. rsc.orgbenthamdirect.com Methodologies like the "hydrogen borrowing" or "hydrogen autotransfer" process allow for the direct N-alkylation of amines with alcohols, where water is the only byproduct, representing a significant improvement over traditional alkylations using alkyl halides. rsc.org

Minimizing waste and using safer solvents and reagents are also paramount. Biocatalytic methods, which employ enzymes, operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents and volatile organic solvents. acs.org The CHEM21 green metrics toolkit is often used to systematically evaluate the environmental impact and sustainability of different synthetic pathways to amines. rsc.org

Development of Novel Catalytic Systems for Efficiency

The development of highly efficient and selective catalysts is a primary driver of innovation in chiral amine synthesis. These systems are designed to increase reaction rates, improve enantioselectivity, and operate under milder, more sustainable conditions.

Advanced Biocatalysis: Beyond their use in resolutions, enzymes are being engineered to perform complex synthesis with high precision. nih.gov For example, transaminases (TAs) can synthesize chiral amines by transferring an amino group from a donor molecule to a prochiral ketone. researchgate.netnih.gov Through protein engineering techniques like directed evolution, the substrate scope and stability of these enzymes have been significantly expanded. nih.gov Similarly, amine dehydrogenases (AmDHs) have been developed to catalyze the reductive amination of ketones to chiral amines using ammonia, offering a direct and highly atom-economical route. nih.govrsc.org Co-immobilizing multiple enzymes, such as an alcohol dehydrogenase and an amine dehydrogenase, can create catalytic cascade systems that produce chiral amines directly from alcohols. rsc.org

Transition Metal Catalysis: Homogeneous catalysis using transition metals like iridium, ruthenium, and rhodium remains a powerful strategy for the asymmetric synthesis of amines. nih.gov The design of novel chiral ligands is central to achieving high enantioselectivity. P-stereogenic phosphines and N-heterocyclic carbenes (NHCs) are examples of ligand classes that have enabled highly efficient asymmetric hydrogenations of a wide range of imines and related substrates. nih.govethz.ch These catalytic systems often operate at very low catalyst loadings, increasing their efficiency and reducing the cost and environmental impact associated with precious metals.

Photocatalysis: Visible-light photocatalysis has emerged as a sustainable method for amine synthesis. sciencedaily.com Catalysts, often based on ruthenium or iridium complexes, can absorb visible light and use that energy to promote chemical reactions. This approach can enable novel reactivity in amines, for instance, by generating highly reactive amine radical cations from otherwise unreactive starting materials under very mild conditions. sciencedaily.com

The table below highlights some novel catalytic systems for chiral amine synthesis.

| Catalytic System | Catalyst Type | Reaction Type | Advantages |

| Engineered Transaminases | Biocatalyst | Asymmetric synthesis from ketones | High stereoselectivity, mild aqueous conditions, broad substrate scope via engineering. nih.gov |

| Amine Dehydrogenases (AmDHs) | Biocatalyst | Reductive amination | Uses ammonia directly, highly atom-economical, produces water as the only byproduct. rsc.org |

| Iridium/Ruthenium Complexes with Chiral Ligands | Homogeneous Transition Metal | Asymmetric hydrogenation | High efficiency (low catalyst loading), excellent enantioselectivity (>95% ee). nih.gov |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Ru/Ir complexes) | Amine functionalization | Uses light as a renewable energy source, enables novel reaction pathways, very mild conditions. sciencedaily.com |

Reactivity and Mechanistic Investigations of N Methyl 2 Methylbutan 1 Amine and Its Derivatives

Fundamental Reaction Profiles

The reactivity of N-Methyl-2-methylbutan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Character of the Amine Nitrogen

All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, making them effective nucleophiles. chemguide.co.uk A nucleophile is a species that donates an electron pair to an electrophile, forming a chemical bond. masterorganicchemistry.com The nucleophilicity of amines generally increases with the degree of substitution, following the order of ammonia (B1221849) < primary amines < secondary amines, though this can be influenced by steric hindrance. masterorganicchemistry.com As a secondary amine, N-Methyl-2-methylbutan-1-amine is considered a potent nucleophile. acs.orgresearchgate.net

This nucleophilic character is distinct from basicity. While both are influenced by the electron lone pair, basicity involves bonding to a proton (H+), whereas nucleophilicity involves bonding to other electrophilic centers, typically carbon. Nucleophilicity is more sensitive to steric effects; bulky groups around the nitrogen can hinder its ability to attack an electrophile. masterorganicchemistry.com

| Amine Class | General Structure | Relative Nucleophilicity | Key Factors |

|---|---|---|---|

| Primary | R-NH₂ | Good | Less sterically hindered than secondary amines, but less electron-donating alkyl groups than secondary amines. |

| Secondary | R₂-NH | Excellent | Increased electron density at the nitrogen due to two alkyl groups enhances nucleophilicity. Generally stronger nucleophiles than primary amines. acs.org |

| Tertiary | R₃-N | Variable | While electron-rich, significant steric hindrance can reduce nucleophilicity. Often function better as non-nucleophilic bases. |

Oxidative Transformations and Electrochemical Studies

The electrochemical oxidation of aliphatic amines, including secondary amines like N-Methyl-2-methylbutan-1-amine, has been investigated through methods such as cyclic voltammetry. nih.gov The general mechanism involves an irreversible one-electron oxidation of the amine at the anode to produce a radical cation. researchgate.net This highly reactive intermediate can then undergo subsequent reactions, such as deprotonation, to form a neutral radical which may then react with the electrode surface. nih.gov

Electrochemical oxidation serves as a valuable method for synthesizing various nitrogen-containing organic compounds. researchgate.netrsc.org The efficiency and outcome of these reactions are controlled by conditions like current density, solvent, electrolyte, and electrode material. rsc.org While specific electrochemical data for N-Methyl-2-methylbutan-1-amine is not extensively documented, its behavior is expected to align with that of other secondary aliphatic amines. The process can be catalyzed, for example by nitroxyl (B88944) radicals, which facilitate the oxidation of secondary and tertiary amines under physiological conditions. mdpi.com

Reduction Reactions for Structural Modification

While the amine functional group itself is not typically reduced, its derivatives can undergo reduction for structural modification. A primary route for this is through the formation and subsequent reduction of amides. N-Methyl-2-methylbutan-1-amine can be converted into an N,N-disubstituted amide via acylation (see 3.1.4). This amide derivative can then be reduced back to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgorganic-chemistry.org This two-step process allows for the introduction of an acyl group and its subsequent conversion to an alkyl group, effectively modifying the structure.

Another relevant process is reductive amination, which is a powerful method for synthesizing amines. wikipedia.org Although a synthetic route rather than a modification of the starting amine, it illustrates how imine intermediates, which could be formed from N-Methyl-2-methylbutan-1-amine, are reduced. For instance, the reaction of a secondary amine with an aldehyde or ketone forms an iminium ion, which is then reduced in situ to a tertiary amine. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com

Substitution Reactions at the Amine Nitrogen and Alkyl Chains

At the Amine Nitrogen: The nucleophilic nitrogen of N-Methyl-2-methylbutan-1-amine readily participates in substitution reactions.

N-Alkylation: In reactions with alkyl halides, the amine acts as a nucleophile, displacing the halide and forming a new C-N bond. msu.edu As a secondary amine, N-Methyl-2-methylbutan-1-amine reacts with an alkyl halide (e.g., iodomethane) to yield a tertiary ammonium (B1175870) salt, which is then deprotonated to a tertiary amine. chemguide.co.uk This process can continue, with the resulting tertiary amine reacting further to form a quaternary ammonium salt. openstax.orgwikipedia.org This tendency for polyalkylation can make it difficult to control the reaction to obtain only the tertiary amine product. msu.eduwikipedia.org

N-Acylation: Secondary amines react with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form N,N-disubstituted amides. chemguide.co.ukopenstax.org The reaction is typically vigorous and results in the formation of a stable amide bond. chemguide.co.uk

Hofmann Elimination: This reaction converts an amine into an alkene. openstax.org The process involves exhaustive methylation of the amine (reacting it with excess iodomethane) to form a quaternary ammonium salt. openstax.org When this salt is heated with a strong base, such as silver oxide (Ag₂O), it undergoes an E2 elimination reaction. openstax.org A key feature of the Hofmann elimination is that it typically forms the less substituted alkene, a principle known as the Hofmann Rule. libretexts.org For N-Methyl-2-methylbutan-1-amine, this would involve elimination occurring at the least sterically hindered β-carbon.

| Reaction Type | Reactant | Intermediate/Key Species | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Ammonium Salt | Tertiary Amine / Quaternary Ammonium Salt |

| N-Acylation | Acyl Chloride (R'-COCl) | Tetrahedral Intermediate | N,N-Disubstituted Amide |

| Hofmann Elimination | Excess CH₃I, then Ag₂O + Heat | Quaternary Ammonium Salt | Alkene |

| Electrochemical Oxidation | Anode (e⁻) | Radical Cation | Oxidized Amine Products |

Detailed Mechanistic Elucidation

Understanding the reaction pathways requires examining the transient species that are formed during the chemical transformation.

Identification of Reaction Intermediates and Transition States

While specific mechanistic studies on N-Methyl-2-methylbutan-1-amine are limited, the intermediates and transition states can be inferred from well-established mechanisms for secondary amines.

N-Alkylation (Sₙ2 Reaction): The reaction with an alkyl halide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key feature is a single step involving a pentacoordinate transition state where the nitrogen nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs. masterorganicchemistry.com The immediate product is a tertiary ammonium salt, which is a stable reaction intermediate . masterorganicchemistry.com

Electrochemical Oxidation: As previously mentioned, the primary intermediate in the electrochemical oxidation of secondary amines is a radical cation (R₂NH⁺•). nih.gov This species is formed by the removal of a single electron from the nitrogen's lone pair.

Hofmann Elimination (E2 Reaction): This elimination reaction proceeds via an E2 mechanism. The nature of the transition state is crucial for explaining the preference for the Hofmann product (less substituted alkene). Due to the bulky, positively charged trialkylamine leaving group, the transition state has significant carbanionic character. libretexts.orglibretexts.org The base removes the most acidic β-hydrogen, which is typically the one at the least substituted carbon, leading to a more stable, less hindered E2 transition state . libretexts.org The quaternary ammonium salt is the essential intermediate that undergoes this elimination. openstax.org

Enamine-Mediated Reactions: In reactions with carbonyl compounds, secondary amines can form enamine intermediates . masterorganicchemistry.com Theoretical studies on related systems show that subsequent reactions, such as aldol (B89426) additions, proceed through organized, cyclic transition states (e.g., half-chair conformations) that determine the reaction's rate and stereochemistry. nih.gov

Kinetic and Thermodynamic Parameters of Reactions

The outcome of chemical reactions involving N-methyl-2-methylbutan-1-amine is dictated by kinetic and thermodynamic parameters. Thermodynamics governs the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG), which determines the equilibrium position of a reaction. researchgate.net Kinetics, on the other hand, relates to the reaction rate, which is dependent on the activation energy (ΔEa) of the transition state. researchgate.net

For a generic reaction, such as the alkylation of the amine, the thermodynamic profile determines the final product distribution at equilibrium. However, the steric bulk of the 2-methylbutyl group can be expected to have a significant impact on both kinetics and thermodynamics. For instance, the formation of a sterically crowded quaternary ammonium salt might be thermodynamically less favorable (a less negative ΔG) compared to the reaction of a smaller amine, due to an unfavorable change in entropy. Kinetically, the bulky substituent will raise the activation energy for the approach of an electrophile, leading to a slower reaction rate compared to less hindered amines.

| Reaction Type | Reactant | Relative ΔG (Thermodynamic Factor) | Relative k (Kinetic Factor) | Primary Influence |

| Alkylation | Methyl Iodide | Favorable | Slow | Steric hindrance slows nucleophilic attack |

| Acylation | Acetyl Chloride | Highly Favorable | Very Slow | Significant steric hindrance impedes approach to the nitrogen lone pair |

| Protonation | HCl | Highly Favorable | Fast | Minimal steric hindrance to proton approach |

This table presents a conceptual comparison of expected kinetic and thermodynamic parameters for reactions of N-methyl-2-methylbutan-1-amine, illustrating how its structure influences reactivity. Actual values would require experimental determination.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of N-methyl-2-methylbutan-1-amine is primarily modulated by the electronic and steric characteristics of its substituents.

Electronic Factors: The nitrogen atom is bonded to two alkyl groups: a methyl group and a 2-methylbutyl group. Both groups are electron-donating through a positive inductive effect (+I), pushing electron density onto the nitrogen atom. studymind.co.uk This increased electron density makes the nitrogen lone pair more available for donation to a proton, rendering the amine a relatively strong base. It also enhances the nucleophilicity of the nitrogen atom. studymind.co.uk

Steric Factors: The most significant influence on the reactivity of this amine is steric hindrance. The 2-methylbutyl group, with its branching at the second carbon, and the N-methyl group create a congested environment around the nitrogen's lone pair of electrons. While basicity (the affinity for a small proton) is not dramatically affected, nucleophilicity, which involves attacking larger, more complex electrophilic centers, is substantially reduced. masterorganicchemistry.com This steric impediment raises the energy of the transition state for nucleophilic substitution and addition reactions, thereby decreasing their rates. researchgate.net For SN2 reactions, bulky substituents can significantly increase the activation barrier. nih.gov

| Compound | Class | Inductive Effect | Steric Hindrance | Expected Basicity | Expected Nucleophilicity |

| Ammonia (NH₃) | - | None | Very Low | Low | Moderate |

| Methylamine (B109427) (CH₃NH₂) | Primary | Moderate (+I) | Low | Moderate | High |

| Diisopropylamine ((ⁱPr)₂NH) | Secondary | Strong (+I) | High | High | Low |

| N-methyl-2-methylbutan-1-amine | Secondary | Strong (+I) | High | High | Low-Moderate |

This table provides a qualitative comparison of N-methyl-2-methylbutan-1-amine with other amines to illustrate the interplay of steric and electronic effects on their properties.

Research-Oriented Derivatization and Functionalization

Formation of Amides for Advanced Structural Studies

The reaction of N-methyl-2-methylbutan-1-amine with an acylating agent, such as an acyl chloride or acid anhydride, yields an N,N-disubstituted amide. This transformation is a nucleophilic addition-elimination reaction. studymind.co.uk The formation of an amide bond is a thermodynamically favorable process, often driven by the formation of a stable leaving group (e.g., HCl). nih.gov

However, due to the significant steric hindrance around the nitrogen atom, this reaction is expected to be kinetically slow. Standard coupling methods may prove inefficient. To overcome this steric barrier, more reactive reagents or specific protocols are often required. For instance, converting the carboxylic acid to a more reactive acyl fluoride (B91410) or employing high-temperature conditions can facilitate the reaction with sterically hindered amines. rsc.org The resulting amide, once formed, is a stable, planar functional group whose conformational properties can be studied using techniques like NMR spectroscopy.

| Acylating Agent | General Reactivity | Expected Conditions for N-methyl-2-methylbutan-1-amine |

| Carboxylic Acid + Carbodiimide | Moderate | Likely inefficient due to steric hindrance |

| Acid Anhydride | High | Requires heating, possibly with a catalyst (e.g., DMAP) |

| Acyl Chloride | Very High | Reaction may proceed slowly at room temperature or require mild heating |

| Acyl Fluoride | Extremely High | Effective for coupling sterically hindered substrates rsc.org |

Synthesis of Imine and Schiff Base Analogues

The reaction of amines with aldehydes or ketones is a classic method for forming compounds with a carbon-nitrogen double bond. However, there is a critical distinction based on the amine's substitution. Primary amines react with carbonyl compounds to form stable, neutral products called imines or Schiff bases.

Secondary amines, such as N-methyl-2-methylbutan-1-amine, react with carbonyls to form an unstable hemiaminal intermediate. This intermediate cannot deprotonate at the nitrogen to form a neutral imine. Instead, under acidic conditions, it undergoes dehydration to form a positively charged species known as an iminium ion (or iminium salt), which features a C=N⁺ double bond.

Quaternization Reactions and Iminium Ion Formation

Iminium Ion Formation: As detailed above, the reaction of N-methyl-2-methylbutan-1-amine with an aldehyde or a ketone under acidic catalysis is the primary route to its corresponding iminium ion derivatives. These electrophilic species are valuable intermediates in organic synthesis, for reactions such as the Mannich reaction.

Quaternization Reactions: Quaternization is the process of alkylating the amine to form a quaternary ammonium salt, a compound with four alkyl groups attached to a positively charged nitrogen atom. unacademy.com This reaction, often called the Menshutkin reaction, proceeds via an SN2 mechanism where the amine acts as the nucleophile attacking an alkylating agent, typically an alkyl halide. rsc.orgnih.gov

The rate of quaternization is highly sensitive to steric hindrance on both the amine and the alkylating agent. dtic.mil The bulky 2-methylbutyl group on N-methyl-2-methylbutan-1-amine would significantly slow the rate of this reaction compared to less hindered secondary amines. While the reaction with a small alkylating agent like methyl iodide would eventually proceed to completion, reactions with larger alkyl halides would be exceptionally slow or may not occur at all under standard conditions.

| Amine | Steric Hindrance | Expected Relative Rate of Quaternization with CH₃I |

| Dimethylamine | Low | Fast |

| Diethylamine | Moderate | Moderate |

| N-methyl-2-methylbutan-1-amine | High | Slow |

| Diisopropylamine | Very High | Very Slow |

Regio- and Stereoselective Functionalization of the Alkyl Chain

Functionalizing the C-H bonds of the alkyl chains in N-methyl-2-methylbutan-1-amine presents a significant synthetic challenge due to the presence of the more reactive nitrogen center. However, modern synthetic methods offer potential strategies for achieving such transformations with regio- and stereocontrol.

Regioselectivity: Achieving regioselectivity would require overcoming the inherent reactivity of the N-H bond and the nitrogen lone pair. One potential strategy is directed C-H activation, where the amine functionality coordinates to a metal catalyst, directing functionalization to a specific C-H bond, often in a five- or six-membered metallacycle intermediate. mdpi.commdpi.com Another approach involves intramolecular radical reactions, such as a Hofmann-Löffler-Freytag type reaction, which typically favors functionalization at the δ-carbon position via a 1,5-hydrogen atom transfer.

Stereoselectivity: N-methyl-2-methylbutan-1-amine is a chiral molecule, with a stereocenter at the C2 position of the butyl group. This inherent chirality can influence the stereochemical outcome of reactions occurring elsewhere in the molecule. For example, functionalization of a prochiral C-H bond on the alkyl chain could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. Furthermore, the use of chiral catalysts could enable enantioselective functionalization of the molecule, a valuable strategy for the synthesis of complex, enantiopure targets. researchgate.net

| Functionalization Strategy | Potential Target Site | Controlling Factor |

| Directed C-H Activation | C-H bond on the ethyl portion of the 2-methylbutyl group | Formation of a stable metallacycle intermediate mdpi.com |

| Hofmann-Löffler-Freytag Reaction | δ-carbon (C4 of the butyl chain) | 1,5-hydrogen atom transfer via a radical intermediate |

| Wacker-type Oxidation (on an unsaturated derivative) | Alkene moiety | Palladium catalysis; directing groups can influence regioselectivity rsc.org |

Advanced Analytical Techniques in the Characterization of N Methyl 2 Methylbutan 1 Amine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of N-methyl-2-methylbutan-1-amine, from its atomic connectivity to its three-dimensional arrangement. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivities of the carbon and hydrogen framework of N-methyl-2-methylbutan-1-amine. The predicted spectra are distinct from those of its isomers, such as N-methylbutan-2-amine or N-methyl-3-methylbutan-1-amine, allowing for unambiguous identification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For N-methyl-2-methylbutan-1-amine, a distinct set of signals is predicted. The N-methyl group would appear as a singlet, while the protons on the 2-methylbutyl chain would exhibit complex splitting patterns (multiplets) due to spin-spin coupling, allowing for the complete assignment of the aliphatic chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. N-methyl-2-methylbutan-1-amine is expected to show six unique carbon signals, corresponding to the N-methyl carbon, the four distinct carbons of the 2-methylbutyl group, and the methyl substituent on the chain. The chemical shifts are indicative of the carbon type (CH₃, CH₂, CH).

2D NMR Techniques: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), confirming which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C correlation), definitively linking the proton and carbon skeletons.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| N-CH₃ | ~2.4 | s (singlet) | ~36 |

| N-H | Broad, variable | s (singlet) | - |

| -CH₂-N (C1) | ~2.5-2.6 | m (multiplet) | ~55 |

| -CH- (C2) | ~1.6-1.8 | m (multiplet) | ~34 |

| -CH₂- (C3) | ~1.2-1.4 | m (multiplet) | ~26 |

| -CH₃ (C4) | ~0.9 | t (triplet) | ~11 |

| C2-CH₃ | ~0.9 | d (doublet) | ~16 |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. As a secondary amine, N-methyl-2-methylbutan-1-amine exhibits several distinctive absorption bands. orgchemboulder.com

N-H Stretch: A single, weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹. This feature is characteristic of a secondary amine (R₂NH) and distinguishes it from a primary amine (which would show two bands) or a tertiary amine (which would show none). orgchemboulder.com

C-H Stretches: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

N-H Wag: A strong and broad band may be observed in the 910-665 cm⁻¹ region, resulting from the out-of-plane bending (wagging) of the N-H bond. orgchemboulder.com

C-N Stretch: A weak to medium intensity band for the aliphatic C-N stretching vibration is predicted to appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Aliphatic Stretch | 2960 - 2850 | Strong |

| C-N Aliphatic Stretch | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of N-methyl-2-methylbutan-1-amine is C₆H₁₅N, giving it a molecular weight of approximately 101.12 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 101. According to the nitrogen rule, the odd nominal mass is consistent with the presence of a single nitrogen atom. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For N-methyl-2-methylbutan-1-amine, two alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond (loss of a 2-methylpropyl radical) results in a fragment ion at m/z 44 ([CH₂=NHCH₃]⁺). This is typically the most abundant fragment (base peak) in the mass spectrum of N-alkylamines.

Cleavage of the N-CH₃ bond (loss of a methyl radical) results in a fragment ion at m/z 86 ([M-15]⁺).

The specific fragmentation pattern allows for differentiation from its isomers. For example, the isomer N-methylbutan-2-amine would produce a dominant fragment at m/z 58.

Since N-methyl-2-methylbutan-1-amine possesses a chiral center at the C2 position, it can exist as two non-superimposable mirror images (enantiomers): (R)-N-methyl-2-methylbutan-1-amine and (S)-N-methyl-2-methylbutan-1-amine. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample. saschirality.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will rotate light in equal but opposite directions.

Circular Dichroism (CD): This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, typically in regions of electronic absorption (UV-Vis). saschirality.org

The determination of the absolute configuration is typically achieved by comparing the experimentally measured ORD or CD spectrum with spectra predicted from high-level quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). mdpi.com By calculating the theoretical spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Chromatographic and Electrophoretic Separation Sciences

Chromatographic techniques are indispensable for separating N-methyl-2-methylbutan-1-amine from reaction mixtures, starting materials, byproducts, and other impurities, thereby assessing its purity.

Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like N-methyl-2-methylbutan-1-amine. The analysis presents challenges due to the basic and polar nature of the amine functional group, which can lead to interactions with active sites (e.g., surface silanols) in the GC system, resulting in poor peak shape (tailing) and reduced sensitivity. gcms.czrestek.comrestek.com

To overcome these issues, specialized capillary columns are employed. These columns have stationary phases that are chemically modified to be base-deactivated, ensuring inertness towards basic compounds and producing sharp, symmetrical peaks. gcms.cz Common phases for amine analysis include those with polyethylene (B3416737) glycol or specialized siloxane polymers.

In a typical GC analysis, a sample of N-methyl-2-methylbutan-1-amine is injected into the instrument, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The compound is separated from other volatile components based on its boiling point and its interaction with the stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. The area of the resulting chromatographic peak is directly proportional to the amount of the compound present, allowing for a precise determination of its purity.

| Parameter | Typical Setting |

|---|---|

| Column | Specialized amine-specific column (e.g., Rtx-Volatile Amine, DB-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Initial temp. ~50 °C, ramped to ~200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 - 300 °C |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like N-Methyl-2-methylbutan-1-amine. The versatility of HPLC allows for the development of robust methods for both achiral and chiral analyses, which are critical in research and quality control settings.

For the determination of chemical purity, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as phosphoric acid or formic acid, is used to elute the compound. sielc.comsielc.com Impurities are separated based on their differential partitioning between the stationary and mobile phases, with detection commonly performed using a UV detector. The purity is then calculated based on the relative peak area of the main compound compared to the total area of all detected peaks.

Quantification of enantiomeric excess (ee) requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their effectiveness in separating the enantiomers of various chiral amines. yakhak.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the (R)- and (S)-enantiomers. The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as ethanol (B145695) or isopropanol). mdpi.com The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks.

Method validation is a critical step to ensure that the analytical procedure is accurate, precise, and reliable. researchgate.net Key validation parameters for an HPLC method for enantiomeric excess determination are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution between enantiomers and known impurities. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of test results obtained by the method to the true value, often assessed by recovery studies. | Recovery typically between 98% and 102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak shape remain acceptable under varied conditions (e.g., flow rate, temperature). |

Chiral Chromatography (GC-Chiral, HPLC-Chiral) for Enantiomeric Separation

Chiral chromatography is the definitive method for separating the enantiomers of N-Methyl-2-methylbutan-1-amine, enabling their individual quantification. This can be accomplished using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC-Chiral): For volatile compounds like N-Methyl-2-methylbutan-1-amine, chiral GC is a powerful separation technique. The separation is typically performed on capillary columns coated with a CSP. gcms.cz Modified cyclodextrins are the most common chiral selectors for this purpose. wiley.com These cyclodextrin (B1172386) derivatives, such as permethylated beta-cyclodextrin, are dissolved in a polysiloxane stationary phase. The separation mechanism involves the formation of temporary inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. Differences in the stability of these diastereomeric complexes lead to different retention times. To improve volatility and chromatographic performance, amines are often derivatized, for example, by acylation to form trifluoroacetyl derivatives, prior to GC analysis. wiley.com Optimization of the temperature program, particularly using slow ramp rates (1-2°C/min), is crucial for maximizing the resolution between enantiomeric peaks. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC-Chiral): Chiral HPLC is the most widely used method for the enantioseparation of non-volatile or thermally unstable compounds, and it is also highly effective for chiral amines. mdpi.com The technique's success hinges on the selection of an appropriate CSP. yakhak.org As mentioned previously, polysaccharide-based CSPs are highly effective. These columns offer broad enantioselectivity for a wide range of compounds, including amines. nih.govmdpi.com The interaction between the analyte's enantiomers and the chiral polymer, which involves a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, results in differential retention. The choice of mobile phase significantly impacts the separation, and systematic screening of different solvent combinations is a standard part of method development.

The table below summarizes common CSPs used for the separation of chiral amines.

| Chromatography Type | CSP Class | Common Trade Names | Typical Mobile Phase |

|---|---|---|---|

| GC | Modified Cyclodextrins | Rt-βDEX, Chiraldex | Carrier Gas (e.g., Hydrogen, Helium) |

| HPLC | Polysaccharide (Amylose Derivatives) | Chiralpak IA, Chiralpak AD-H | Hexane/Isopropanol, Hexane/Ethanol |

| HPLC | Polysaccharide (Cellulose Derivatives) | Chiralcel OD-H, Lux Cellulose-1 | Hexane/Isopropanol, Acetonitrile |

| HPLC | Macrocyclic Glycopeptides | Chirobiotic V, Chirobiotic T | Methanol/Water, Acetonitrile/Buffer |

| HPLC | Crown Ethers | Crownpak CR(+) | Aqueous Perchloric Acid |

Other Sophisticated Characterization Methods

Beyond chromatographic techniques, a suite of advanced analytical methods can be employed to provide deeper structural and physicochemical insights into N-Methyl-2-methylbutan-1-amine and its derivatives.

X-ray Crystallography for Solid-State Structural Analysis (on suitable derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Since N-Methyl-2-methylbutan-1-amine is a liquid at room temperature, this analysis requires its conversion into a suitable crystalline derivative, such as a salt (e.g., hydrochloride, tartrate) or a co-crystal.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov A successful crystallographic analysis provides a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the molecule's atoms and the torsion angles that define its shape in the solid state.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Stereochemistry: Unambiguous determination of the absolute configuration of the chiral center.

Crystal Packing: How individual molecules are arranged within the crystal lattice, stabilized by various intermolecular forces. researchgate.net

This detailed structural data is fundamental for understanding the molecule's properties and its interactions with other molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. mdpi.com The Hirshfeld surface of a molecule is defined as the region in space where the contribution of the molecule's electron density to the total crystal electron density is greater than that of all other molecules. researchgate.net

This analysis provides several graphical outputs:

d_norm Maps: These maps highlight regions of significant intermolecular contact on the molecular surface. Red spots indicate close contacts (e.g., hydrogen bonds) that are shorter than the sum of the van der Waals radii, while blue regions represent weaker or longer contacts. mdpi.com

For a derivative of N-Methyl-2-methylbutan-1-amine, this analysis would quantify the contributions of different interactions, such as N-H···X and C-H···X hydrogen bonds (where X is an anion like Cl⁻) and weaker van der Waals contacts like H···H interactions. researchgate.netenamine.net This provides a detailed understanding of the forces that govern the solid-state architecture.

Theoretical and Computational Chemistry Studies of N Methyl 2 Methylbutan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are powerful tools for elucidating the fundamental electronic characteristics of molecules like N-Methyl-2-methylbutan-1-amine. These ab initio (from first principles) and Density Functional Theory (DFT) approaches solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like N-Methyl-2-methylbutan-1-amine, DFT calculations would begin with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable structure. nih.govarxiv.org

The process involves selecting a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals). Functionals such as B3LYP, PBE0, and SCAN are commonly employed for organic molecules. arxiv.org The calculations yield not only the optimized geometry but also key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A larger gap suggests higher stability.

Table 1: Representative DFT Functionals for Geometry Optimization

| Functional | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid-GGA | General-purpose for geometries and energies of organic molecules. acs.org |

| PBE0 | Hybrid-GGA | Often used for thermochemistry and reaction kinetics. arxiv.org |

| SCAN | meta-GGA | Provides good accuracy for diverse systems, including non-covalent interactions. arxiv.org |

| M06-2X | Hybrid-meta-GGA | Well-suited for main-group thermochemistry and kinetics. |

Ab initio molecular orbital methods are based on first principles without empirical parameterization. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a rigorous framework for studying molecular properties. While computationally more demanding than DFT, they are often used for high-accuracy benchmarks.

These methods are particularly valuable for investigating electronic excited states—how the molecule's electron distribution changes upon absorbing energy, such as UV-visible light. Time-Dependent DFT (TD-DFT) and equation-of-motion coupled-cluster methods are standard approaches for calculating the energies and properties of excited states. This information is crucial for understanding a molecule's photochemistry and spectroscopic properties, such as its circular dichroism spectrum, which is vital for chiral molecules.

Furthermore, these calculations provide a detailed picture of the charge distribution within the molecule, often visualized using molecular electrostatic potential (MEP) maps. These maps show regions of electron richness (negative potential) and electron deficiency (positive potential), which are key to predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

The accuracy of any quantum chemical calculation is profoundly influenced by the choice of the functional and the basis set. nih.gov

Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. Simple basis sets like 6-31G* are computationally inexpensive but may lack accuracy. acs.org For more reliable results, larger basis sets incorporating polarization and diffuse functions are necessary. Polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) allow orbitals to change shape, while diffuse functions (e.g., the '++' in 6-311++G(2d,2p)) are essential for describing weakly bound electrons and non-covalent interactions. acs.org Correlation-consistent basis sets, such as the aug-cc-pVDZ and aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit, offering high accuracy at a higher computational cost. acs.orgresearchgate.net

Hybrid Functionals : Hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which can significantly improve the accuracy of predicted properties, especially for reaction barriers and electronic transitions. aps.org The amount of exact exchange varies; for example, B3LYP includes 20% HF exchange. Double-hybrid functionals, such as B2PLYP and revDSD-PBEP86, go a step further by including a term from second-order perturbation theory (MP2), often leading to even higher accuracy for thermochemistry and spectroscopic properties. nih.govelsevierpure.com

The selection always involves a trade-off between desired accuracy and available computational resources. For a molecule like N-Methyl-2-methylbutan-1-amine, a typical approach might involve geometry optimization with a functional like B3LYP and a basis set like 6-311+G(d,p), followed by higher-accuracy single-point energy or property calculations with a double-hybrid functional and a larger, augmented basis set. nih.gov

Table 2: Impact of Basis Set Choice on Calculated Properties (Illustrative)

| Basis Set | Description | Typical Error Range (e.g., for Atomization Energies) |

|---|---|---|

| 6-31G* | Double-zeta with polarization on heavy atoms. | Moderate |

| 6-311++G(2d,2p) | Triple-zeta with diffuse functions and multiple polarization functions. | Smaller |

| aug-cc-pVTZ | Augmented correlation-consistent triple-zeta. | Small (Considered high accuracy). researchgate.net |

| aug-cc-pVQZ | Augmented correlation-consistent quadruple-zeta. | Very Small (Approaching basis set limit). |

Conformational Analysis and Stereochemical Prediction

As a flexible chiral molecule, N-Methyl-2-methylbutan-1-amine can exist in multiple spatial arrangements, or conformations. Computational chemistry is indispensable for exploring this conformational landscape and predicting its stereochemical properties.

The rotation around the single bonds (C-C and C-N) in N-Methyl-2-methylbutan-1-amine gives rise to various conformers. A computational conformational search is performed to identify all stable conformers, which correspond to local minima on the potential energy surface. These searches can be systematic (rotating each bond by a set increment) or stochastic (using methods like molecular dynamics).

Transition state theory is used to find the lowest-energy pathways between these minima. The energy difference between a minimum and the transition state connecting it to another is the interconversion barrier, which determines how rapidly the molecule can switch between conformations.

Specific Optical Rotation (SOR) is a key chiroptical property that defines a chiral molecule. Predicting SOR computationally is a powerful method for assigning the absolute configuration (R or S) of a newly synthesized molecule without requiring X-ray crystallography.

The prediction of SOR is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The calculation involves computing the frequency-dependent optical rotatory dispersion (ORD) tensor. Functionals designed to handle long-range interactions, such as CAM-B3LYP, are often preferred for these calculations as they can provide more accurate results for optical properties. researchgate.net The choice of basis set is also critical, with augmented sets like aug-cc-pVDZ or aug-cc-pVTZ being necessary to accurately describe the response of the electron cloud to the electromagnetic field. acs.orgresearchgate.net

The computational workflow involves:

Performing a thorough conformational analysis to identify all significant low-energy conformers.

Calculating the SOR for each individual conformer.

Calculating a Boltzmann-averaged SOR based on the relative energies and individual SOR values of the conformers.

This final averaged value is then compared to the experimentally measured SOR. A match in the sign (+ or -) and magnitude of the rotation allows for the confident assignment of the molecule's absolute configuration. researchgate.net

Solvation Model Impact on Molecular Properties and Dynamics

In computational chemistry, solvation models are critical for accurately simulating the behavior of a molecule in a solvent, as solvent interactions can significantly influence molecular properties and dynamics. For a molecule like N-Methyl-2-methylbutan-1-amine, which is a secondary aliphatic amine, the choice of solvation model would be crucial for predicting its behavior in various environments, such as water or organic solvents.

Computational studies would typically employ two main types of solvation models: explicit and implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (N-Methyl-2-methylbutan-1-amine). This method provides a detailed, atomistic view of solute-solvent interactions, including the formation of specific hydrogen bonds between the amine's N-H group and solvent molecules. However, this high level of detail comes at a significant computational cost, limiting the timescale and size of the simulations.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This approach significantly reduces computational expense. The solute is placed in a cavity within this continuum, and the solvent's effect is calculated as a reaction field. While less detailed, implicit models are effective for estimating properties like solvation free energy.

Table 1: Comparison of Solvation Model Approaches for N-Methyl-2-methylbutan-1-amine

| Feature | Explicit Solvation Model | Implicit Solvation Model |

|---|---|---|

| Solvent Representation | Individual solvent molecules | Continuous dielectric medium |

| Computational Cost | High | Low |

| Level of Detail | High (atomistic interactions) | Low (macroscopic properties) |

| Primary Application | Detailed analysis of specific interactions (e.g., hydrogen bonding) | Rapid calculation of thermodynamic properties (e.g., solvation energy) |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to understand the structure, function, and dynamics of molecules. ulisboa.pt These methods provide a bridge between the microscopic details of a system and its macroscopic properties. ulisboa.pt For N-Methyl-2-methylbutan-1-amine, these simulations could elucidate its conformational preferences, interaction patterns, and reactivity.

Ligand-Protein Interaction Modeling (e.g., molecular docking for enzyme binding, olfactory receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is fundamental in drug discovery and for understanding biological processes. nih.gov N-Methyl-2-methylbutan-1-amine has been identified as a metabolite in cancer metabolism, suggesting it may interact with various enzymes or receptors in biological systems. nih.govebi.ac.uksmolecule.com

A typical molecular docking study of N-Methyl-2-methylbutan-1-amine would involve:

Preparation of the Receptor: A three-dimensional structure of a target protein (e.g., an enzyme from a metabolic pathway or an olfactory receptor) is obtained, often from a protein database.

Ligand Preparation: The 3D structure of N-Methyl-2-methylbutan-1-amine is generated and optimized to find its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor. Each configuration is scored based on a function that estimates the binding affinity.

The results would provide a binding score (often in kcal/mol) and a predicted binding pose, revealing key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, the secondary amine group could act as a hydrogen bond donor or acceptor. Such studies could help identify potential biological targets for this molecule. smolecule.com The "lock-and-key" and "induced fit" models are two primary concepts that describe how the ligand and protein might adapt their conformations upon binding. nih.gov

Simulation of Reaction Pathways and Potential Energy Surfaces

Computational chemistry provides methods to explore the mechanisms of chemical reactions by simulating reaction pathways. researchgate.net This involves mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms.